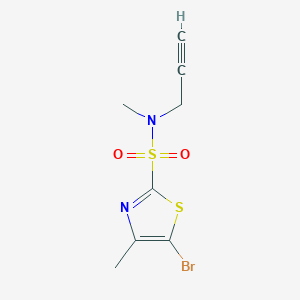
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide, also known as CPI-455, is a small molecule inhibitor of the histone methyltransferase G9a. G9a is an enzyme that plays a crucial role in epigenetic regulation by catalyzing the methylation of lysine 9 on histone H3 (H3K9). CPI-455 has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide exerts its effects by inhibiting the activity of G9a, which results in a decrease in H3K9 methylation. This leads to changes in gene expression that are associated with the therapeutic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, reduction of cell proliferation, improvement of cognitive function, and reduction of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide is its specificity for G9a, which makes it a useful tool for studying the role of G9a in epigenetic regulation. However, one limitation is that it can be difficult to obtain high-quality crystals of this compound for structural studies.
Direcciones Futuras
There are many potential future directions for the study of N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of interest is the investigation of the role of G9a in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of this compound in combination with other therapies, such as immunotherapy, is an area of ongoing research.
Métodos De Síntesis
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide can be synthesized using a multistep process that involves the reaction of 2-amino-5-chloropyridine with N-methyl-2,3-dihydroindole-1-carboxylic acid, followed by a series of purification steps. The final product is obtained as a white powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease models. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-18(14-7-6-12(16)10-17-14)15(20)19-9-8-11-4-2-3-5-13(11)19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJIHRQBCQBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)Cl)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)

![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)

![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)
![4-[[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678458.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)
